(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine
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Overview
Description
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine is a complex organic compound characterized by the presence of an azido group, a diphenylmethyl group, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine typically involves multiple steps, starting with the preparation of the azidoaniline derivative. This can be achieved through the diazotization of 4-aminobenzene followed by azidation. The resulting 4-azidoaniline is then reacted with diphenylmethylamine under specific conditions to form the intermediate compound. Finally, the intermediate is condensed with glycine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor for drug development.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and drug delivery systems. The diphenylmethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate
- 5-Amino-1,2,3-triazoles
- 5-Amino-1,3,4-oxadiazolate inner salts
Uniqueness
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine is unique due to the combination of its azido group and diphenylmethyl group, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular modifications and stability under various conditions.
Properties
CAS No. |
143877-98-9 |
---|---|
Molecular Formula |
C22H20N6O2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[[(4-azidoanilino)-(benzhydrylamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C22H20N6O2/c23-28-27-19-13-11-18(12-14-19)25-22(24-15-20(29)30)26-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,29,30)(H2,24,25,26) |
InChI Key |
ULRGGXNUWBXYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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